N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide
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Overview
Description
N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide is a chemical compound with a unique structure that includes a triazine ring fused with a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazine-5-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-N-phenyl-1,6-dihydro-3-pyridazinecarboxamide
- N-(2-oxo-5-phenyl-2,3-dihydro-1,4-oxazepin-3-yl)benzamide
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide is unique due to its triazine ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different ring structures or functional groups, leading to variations in their reactivity and applications.
Properties
CAS No. |
112371-92-3 |
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Molecular Formula |
C16H12N4O2 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-(6-oxo-3-phenyl-1H-1,2,4-triazin-5-yl)benzamide |
InChI |
InChI=1S/C16H12N4O2/c21-15(12-9-5-2-6-10-12)18-14-16(22)20-19-13(17-14)11-7-3-1-4-8-11/h1-10H,(H,20,22)(H,17,18,19,21) |
InChI Key |
IVKSLVVFQNEWMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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